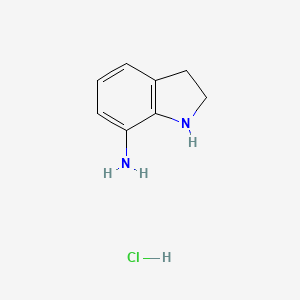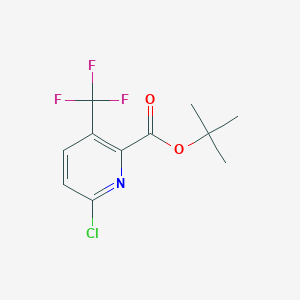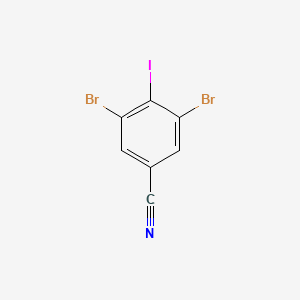
3,5-Dibromo-4-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-iodobenzonitrile: is an organic compound with the molecular formula C7H2Br2IN and a molecular weight of 386.81 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the bromination of 4-iodobenzonitrile using bromine in the presence of a catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes often utilize eco-friendly reagents and solvents to minimize environmental impact. For example, the use of bromide and bromate salts in an aqueous acidic medium without any catalyst has been reported to produce high yields of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds are the major products formed.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-4-iodobenzonitrile is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the production of polymers and other high-performance materials .
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-iodobenzonitrile is primarily based on its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing groups (bromine and iodine) on the aromatic ring enhances its reactivity towards nucleophiles and catalysts, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
3-Bromo-4-iodobenzonitrile: Similar in structure but with only one bromine atom.
3,5-Dibromo-4-hydroxybenzonitrile: Contains a hydroxyl group instead of an iodine atom.
Uniqueness: 3,5-Dibromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile applications in synthesis and research .
Propriétés
Formule moléculaire |
C7H2Br2IN |
|---|---|
Poids moléculaire |
386.81 g/mol |
Nom IUPAC |
3,5-dibromo-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2Br2IN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H |
Clé InChI |
GHPZWUGPJIKRHD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)I)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-b]pyridazine-6-carboxamide](/img/structure/B13657185.png)
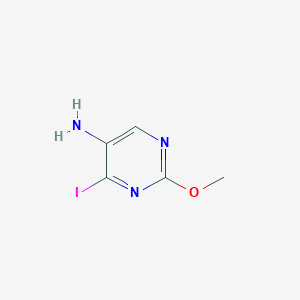
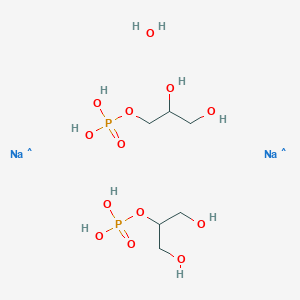
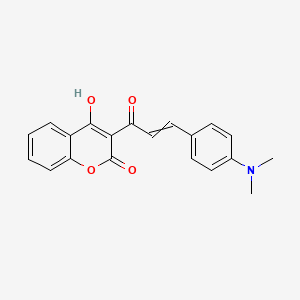
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
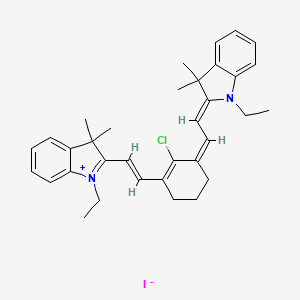
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
